

# Technical Guide: 2,4,6-Trimethoxybenzylamine Hydrochloride

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## Compound of Interest

**Compound Name:** 2,4,6-Trimethoxybenzylamine hydrochloride

**Cat. No.:** B115177

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Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,4,6-Trimethoxybenzylamine hydrochloride** (CAS: 146548-59-6), a key chemical intermediate in pharmaceutical synthesis and drug discovery. This document details its physicochemical properties, including its molecular weight, safety and handling protocols, and detailed experimental procedures for its synthesis. Furthermore, its pivotal role as a building block in the development of complex organic molecules is explored, providing researchers with essential data for its application in medicinal chemistry and organic synthesis.

## Core Properties and Data

**2,4,6-Trimethoxybenzylamine hydrochloride** is a white to light yellow crystalline powder.<sup>[1]</sup> Its chemical structure is characterized by a benzylamine core substituted with three methoxy groups at the 2, 4, and 6 positions of the benzene ring.

## Physicochemical Data

The quantitative properties of **2,4,6-Trimethoxybenzylamine hydrochloride** are summarized in the table below for easy reference.

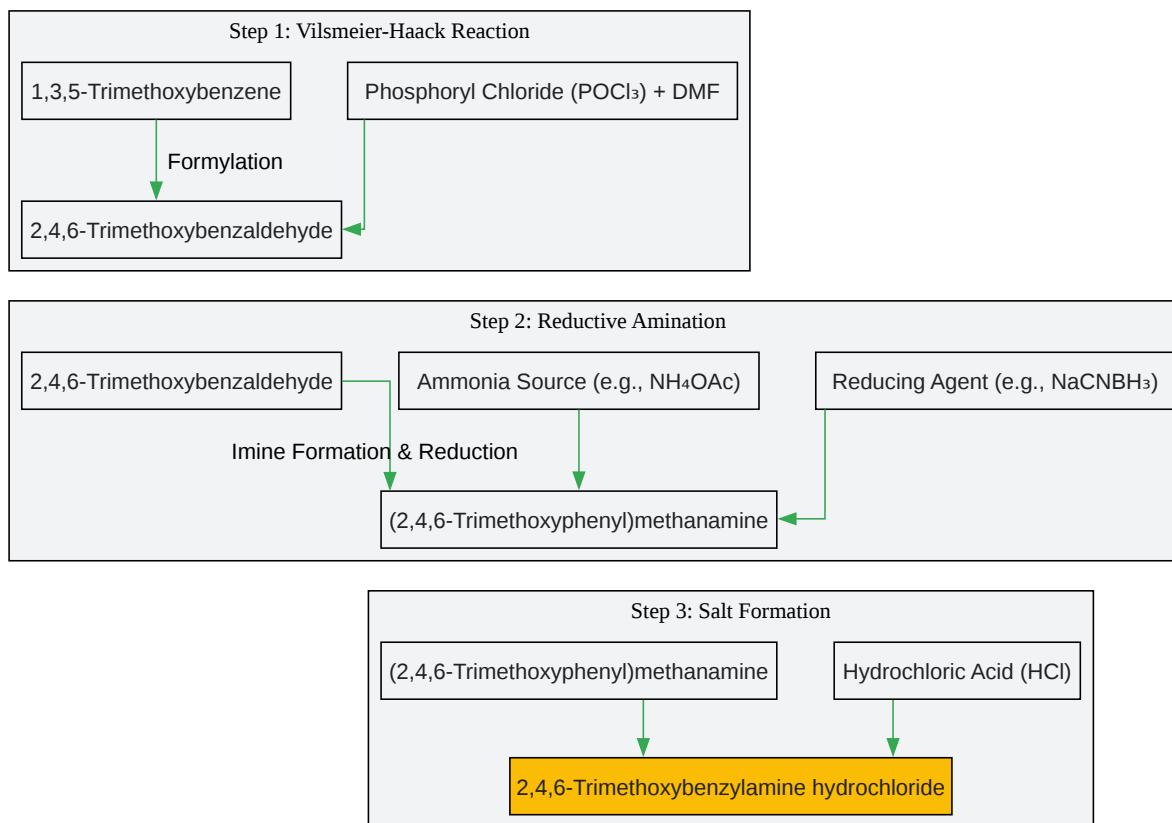
Property	Value	Source(s)
Molecular Weight	233.69 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>10</sub> H <sub>16</sub> CINO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	146548-59-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	204-207 °C (lit.)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[1]</a>
pKa	~9.05 (in 10% aqueous solution)	<a href="#">[8]</a>
Solubility	Soluble in water, ethanol, and chloroform	<a href="#">[8]</a>

## Identification and Descriptors

Identifier	Type	Value
IUPAC Name		(2,4,6-trimethoxyphenyl)methanamine hydrochloride
SMILES		Cl.COc1cc(OC)c(CN)c(OC)c1
InChI Key		BLFRMOOGAICNSZ-UHFFFAOYSA-N
MDL Number		MFCD00012855

## Synthesis of 2,4,6-Trimethoxybenzylamine Hydrochloride

The synthesis of **2,4,6-Trimethoxybenzylamine hydrochloride** is typically achieved through a two-step process, beginning with the formation of the aldehyde precursor, followed by reductive amination.



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**Figure 1:** Synthetic workflow for **2,4,6-Trimethoxybenzylamine hydrochloride**.

## Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde

This procedure is based on the Vilsmeier-Haack reaction.

- Reaction Setup: Under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide (DMF). Cool the reaction system to a temperature between -5 to 0 °C using an ice-salt bath.
- Addition of Reagent: Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise to the solution over a period of 30-45 minutes, ensuring the temperature is maintained at 0 °C.
- Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
- Workup and Isolation: Pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms. Collect the precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.

## Experimental Protocol: Reductive Amination and Salt Formation

This procedure employs reductive amination using sodium cyanoborohydride, a reagent particularly suitable for this transformation due to its selectivity for iminium ions over carbonyls.

- Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trimethoxybenzaldehyde in methanol.
- Amine Source: Add an excess of an ammonia source, such as ammonium acetate, to the solution.
- pH Adjustment: Adjust the pH of the mixture to approximately 6-7. This pH range is optimal for the formation of the iminium ion intermediate.
- Reduction: Introduce sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) to the mixture. The reaction can be carried out as a one-pot procedure. The reducing agent will selectively reduce the iminium ion to the corresponding amine.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

- Salt Formation: Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to form the hydrochloride salt, which will precipitate out of the solution.
- Isolation and Purification: Collect the precipitated **2,4,6-Trimethoxybenzylamine hydrochloride** by filtration. The crude product can be further purified by recrystallization.

## Applications in Drug Discovery and Development

**2,4,6-Trimethoxybenzylamine hydrochloride** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.<sup>[9]</sup> Its utility stems from the reactive primary amine group and the substituted aromatic ring, which can be further modified.

One notable application is in the synthesis of isoquinoline derivatives. For example, it has been used in the synthesis of 3-(aminomethyl)isoquinoline, a scaffold found in various biologically active compounds.<sup>[4]</sup>



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**Figure 2:** Role as an intermediate in pharmaceutical development.

The presence of the trimethoxy-substituted phenyl ring is a common feature in a number of compounds investigated for their potential as anticancer agents, often acting as microtubule targeting agents.<sup>[5]</sup> While this compound is a precursor, its structural motif is of significant interest in medicinal chemistry.

## Safety and Handling

**2,4,6-Trimethoxybenzylamine hydrochloride** is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this compound.

## GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Source: Aggregated GHS information.[\[3\]](#)[\[5\]](#)

## Precautionary Measures

A summary of key precautionary statements is provided below.

Precaution Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264		Wash skin thoroughly after handling.
P280		Wear protective gloves/eye protection/face protection.
Response	P302 + P352	IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.
P405		Store locked up.

Source: GHS label elements.[3][10]

Always consult the full Safety Data Sheet (SDS) before use.[10] When handling, use in a well-ventilated area and avoid formation of dust.[10] Standard PPE includes a dust mask (e.g., N95), eye shields, and gloves.[2][4]

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